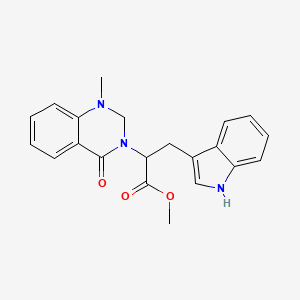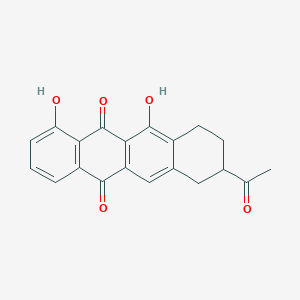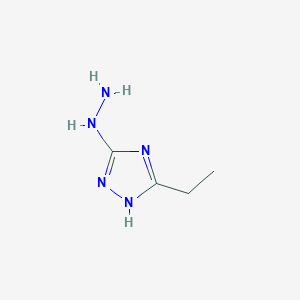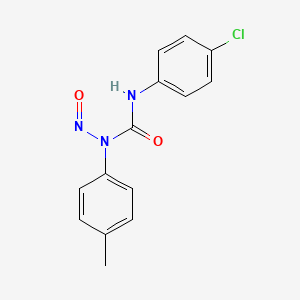
N'-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nitrosourea group, which is known for its reactivity and potential use in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea typically involves the reaction of 4-chloroaniline and 4-methylaniline with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-chloroaniline is reacted with nitrosyl chloride to form 4-chlorophenylnitrosamine.
Step 2: 4-methylaniline is then introduced to the reaction mixture, resulting in the formation of N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The nitrosourea group can be oxidized to form different products.
Reduction: Reduction reactions can lead to the cleavage of the nitrosourea group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrosourea group.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea involves its interaction with molecular targets such as enzymes and DNA. The nitrosourea group can form covalent bonds with nucleophilic sites, leading to the inhibition of enzyme activity or the modification of DNA. These interactions can disrupt cellular processes and have potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(4-Chlorophenyl)-N-nitrosourea: Lacks the 4-methylphenyl group.
N’-(4-Methylphenyl)-N-nitrosourea: Lacks the 4-chlorophenyl group.
N-Nitrosourea: The parent compound without any aromatic substitutions.
Uniqueness
N’-(4-Chlorophenyl)-N-(4-methylphenyl)-N-nitrosourea is unique due to the presence of both 4-chlorophenyl and 4-methylphenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84784-24-7 |
|---|---|
Molekularformel |
C14H12ClN3O2 |
Molekulargewicht |
289.71 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1-(4-methylphenyl)-1-nitrosourea |
InChI |
InChI=1S/C14H12ClN3O2/c1-10-2-8-13(9-3-10)18(17-20)14(19)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,19) |
InChI-Schlüssel |
GJISXFVZUSBTLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C(=O)NC2=CC=C(C=C2)Cl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


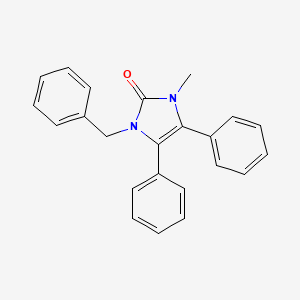




![N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14404978.png)
![5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole](/img/structure/B14404988.png)
![5,5-Dimethyl-1-[(oxiran-2-yl)methyl]-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B14404992.png)
![2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404999.png)
